Methyl 1,4-diazepane-2-carboxylate
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Overview
Description
Methyl 1,4-diazepane-2-carboxylate is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,4-diazepane-2-carboxylate can be achieved through several methods. One common approach involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with butyryl chloride and varied aromatic aldehydes . The reaction conditions typically include the use of solvents such as methanol and catalysts like zinc chloride, with the reaction mixture being heated to around 60°C for several hours .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis techniques. One such method includes the use of intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . This method allows for the production of the compound in multikilogram quantities, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 1,4-diazepane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include thionyl chloride, methanol, and aromatic aldehydes . The reaction conditions often involve heating the reaction mixture to moderate temperatures and using catalysts to facilitate the reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 1,4-diazepane-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its potential antimicrobial and anticancer properties . Additionally, the compound has applications in the pharmaceutical industry as a key intermediate in the synthesis of Rho-kinase inhibitors, which are used in the treatment of glaucoma .
Mechanism of Action
The mechanism of action of Methyl 1,4-diazepane-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor development and angiogenesis . The compound’s ability to inhibit MMPs makes it a promising candidate for the development of anti-metastatic and anti-invasive agents for cancer therapy .
Comparison with Similar Compounds
Methyl 1,4-diazepane-2-carboxylate can be compared with other similar compounds, such as tert-butyl 1,4-diazepane-1-carboxylate and 1,4-diazepane-2,5-diones . While these compounds share a similar diazepane core structure, this compound is unique due to its specific functional groups and the resulting chemical properties. This uniqueness makes it particularly valuable for specific applications in medicinal chemistry and pharmaceutical research.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical structure, diverse preparation methods, and wide range of applications make it a valuable compound for further study and development.
Biological Activity
Methyl 1,4-diazepane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its diazepane ring structure, which contributes to its biological activity. The compound can undergo various chemical reactions, including oxidation and substitution, which are crucial for modifying its properties for specific applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it has been shown to inhibit matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are implicated in tumor development and angiogenesis. This inhibition suggests potential applications in cancer therapy .
Biological Activities
- Anticancer Properties : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including A549 human lung cancer cells. These compounds were synthesized and tested for their ability to inhibit MMP-2 and MMP-9 activities, showcasing a promising anti-metastatic profile .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is required to fully elucidate its efficacy against specific pathogens.
- Cannabinoid Receptor Agonism : Some studies have identified 1,4-diazepane compounds as potent agonists of the cannabinoid receptor type 2 (CB2), indicating potential therapeutic applications in pain management and inflammation .
Case Study 1: Inhibition of MMPs
A study focused on the synthesis of novel diazepine derivatives demonstrated that these compounds effectively inhibited MMP-2 and MMP-9 in vitro. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the diazepane ring enhanced inhibitory activity against these enzymes, supporting their potential use as anti-cancer agents .
Case Study 2: Antimicrobial Testing
In another investigation, this compound derivatives were screened for antimicrobial activity against various bacterial strains. The results indicated varying degrees of effectiveness, warranting further exploration into their mechanisms of action and potential clinical applications.
Comparative Analysis
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Anticancer, Antimicrobial | Inhibition of MMPs |
Tert-butyl 1,4-diazepane-1-carboxylate | Potential anxiolytic | CB2 receptor agonism |
Benzyl 5-methyl-1,4-diazepane-1-carboxylate | Antidepressant potential | Modulation of neurotransmitter systems |
Research Findings
Recent studies have highlighted the synthetic pathways for creating this compound derivatives. Methods such as microwave-assisted synthesis have been employed to enhance yield and purity. Characterization techniques like NMR and IR spectroscopy confirm the structural integrity of synthesized compounds .
Properties
Molecular Formula |
C7H14N2O2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
methyl 1,4-diazepane-2-carboxylate |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(10)6-5-8-3-2-4-9-6/h6,8-9H,2-5H2,1H3 |
InChI Key |
RJXUBTXXVKZZPI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCCCN1 |
Origin of Product |
United States |
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